molecular formula C26H26Cl4N2O B12296000 1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride CAS No. 1949-07-1

1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride

Katalognummer: B12296000
CAS-Nummer: 1949-07-1
Molekulargewicht: 524.3 g/mol
InChI-Schlüssel: WAHLMMKQTIGONH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperazinium core substituted with a 3,3,3-tris(4-chlorophenyl)propionyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride typically involves the reaction of 3,3,3-tris(4-chlorophenyl)propionic acid with 1-methylpiperazine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its chloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride stands out due to its unique piperazinium core and the presence of multiple chlorophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

1949-07-1

Molekularformel

C26H26Cl4N2O

Molekulargewicht

524.3 g/mol

IUPAC-Name

3,3,3-tris(4-chlorophenyl)-1-(4-methylpiperazin-4-ium-1-yl)propan-1-one;chloride

InChI

InChI=1S/C26H25Cl3N2O.ClH/c1-30-14-16-31(17-15-30)25(32)18-26(19-2-8-22(27)9-3-19,20-4-10-23(28)11-5-20)21-6-12-24(29)13-7-21;/h2-13H,14-18H2,1H3;1H

InChI-Schlüssel

WAHLMMKQTIGONH-UHFFFAOYSA-N

Kanonische SMILES

C[NH+]1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.